molecular formula C13H14ClN3 B3417789 5-Methyl-6-phenylpyridine-2-carboxamidine hydrochloride CAS No. 115193-62-9

5-Methyl-6-phenylpyridine-2-carboxamidine hydrochloride

Katalognummer: B3417789
CAS-Nummer: 115193-62-9
Molekulargewicht: 247.72 g/mol
InChI-Schlüssel: KSIVRAOQWSUKCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-6-phenylpyridine-2-carboxamidine hydrochloride: is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyridine ring substituted with a methyl group at the 5-position, a phenyl group at the 6-position, and a carboxamidine group at the 2-position, forming a hydrochloride salt. Its molecular formula is C13H14N3Cl.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-phenylpyridine-2-carboxamidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 5-methyl-6-phenylpyridine, which can be prepared through various methods, including the reaction of 2-bromo-5-methylpyridine with phenylboronic acid in the presence of a palladium catalyst.

    Formation of Carboxamidine Group: The 5-methyl-6-phenylpyridine is then reacted with cyanamide (NH2CN) under acidic conditions to introduce the carboxamidine group at the 2-position.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-purity starting materials and solvents.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carboxamidine group, converting it to an amine.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: The major product is 5-carboxy-6-phenylpyridine-2-carboxamidine hydrochloride.

    Reduction: The major product is 5-methyl-6-phenylpyridine-2-amine hydrochloride.

    Substitution: Products vary depending on the substituent introduced, such as 5-methyl-6-phenyl-2-nitropyridine.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 5-Methyl-6-phenylpyridine-2-carboxamidine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in the study of enzyme mechanisms or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals and pharmaceuticals. Its reactivity and functional groups make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients.

Wirkmechanismus

The mechanism of action of 5-Methyl-6-phenylpyridine-2-carboxamidine hydrochloride involves its interaction with specific molecular targets. The carboxamidine group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The phenyl and pyridine rings contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Phenylpyridine-2-carboxamidine hydrochloride: Lacks the methyl group at the 5-position, which may affect its reactivity and binding properties.

    5-Methylpyridine-2-carboxamidine hydrochloride: Lacks the phenyl group at the 6-position, which may reduce its hydrophobic interactions with biological targets.

    6-Methyl-5-phenylpyridine-2-carboxamidine hydrochloride: Has a different substitution pattern, potentially altering its chemical and biological properties.

Uniqueness

5-Methyl-6-phenylpyridine-2-carboxamidine hydrochloride is unique due to its specific substitution pattern, which provides a balance of hydrophobic and hydrophilic properties. This balance enhances its versatility in chemical reactions and its potential interactions with biological targets.

Eigenschaften

CAS-Nummer

115193-62-9

Molekularformel

C13H14ClN3

Molekulargewicht

247.72 g/mol

IUPAC-Name

5-methyl-6-phenylpyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C13H13N3.ClH/c1-9-7-8-11(13(14)15)16-12(9)10-5-3-2-4-6-10;/h2-8H,1H3,(H3,14,15);1H

InChI-Schlüssel

KSIVRAOQWSUKCY-UHFFFAOYSA-N

SMILES

CC1=C(N=C(C=C1)C(=N)N)C2=CC=CC=C2.Cl

Kanonische SMILES

CC1=C(N=C(C=C1)C(=N)N)C2=CC=CC=C2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.